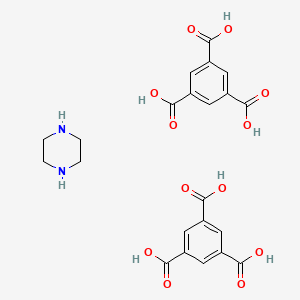
1,1'-(Ethene-1,2-diyl)bis(diazene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethene-1,2-diyl)bis(diazene) is an organic compound characterized by the presence of two diazene groups connected by an ethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(Ethene-1,2-diyl)bis(diazene) can be synthesized through a series of chemical reactions involving readily available starting materials. One common method involves the reaction of ethene with diazene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(Ethene-1,2-diyl)bis(diazene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Ethene-1,2-diyl)bis(diazene) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1,1’-(Ethene-1,2-diyl)bis(diazene) into different reduced forms.
Substitution: The diazene groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-(Ethene-1,2-diyl)bis(diazene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of high-energy-density materials and other industrial applications.
Mecanismo De Acción
The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(diazene) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s diazene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can result in changes to the structure and function of the target molecules, ultimately influencing the compound’s overall effects.
Comparación Con Compuestos Similares
- 1,2-Di(1H-tetrazol-5-yl)ethane
- 1,2-Di(1H-tetrazol-5-yl)ethene
- 5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness: 1,1’-(Ethene-1,2-diyl)bis(diazene) is unique due to its specific structural arrangement and the presence of two diazene groups connected by an ethene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
142108-88-1 |
|---|---|
Fórmula molecular |
C2H4N4 |
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
2-diazenylethenyldiazene |
InChI |
InChI=1S/C2H4N4/c3-5-1-2-6-4/h1-4H |
Clave InChI |
RSHCGYOQXBKYSC-UHFFFAOYSA-N |
SMILES canónico |
C(=CN=N)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


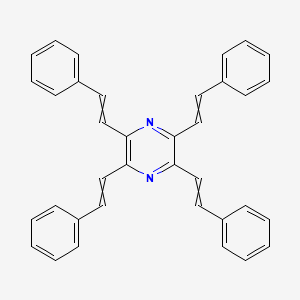
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
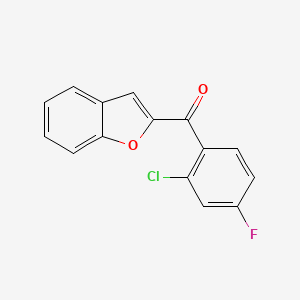

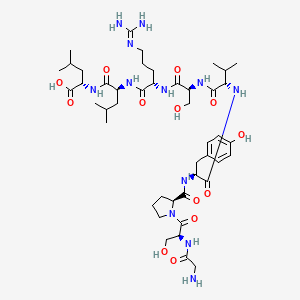


![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
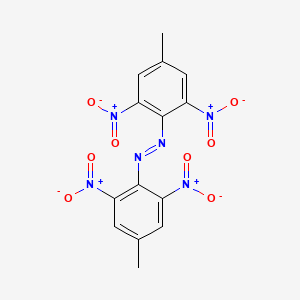
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
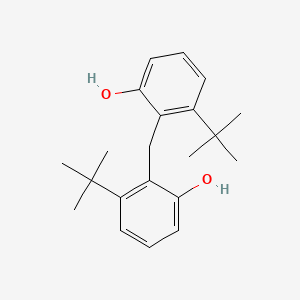
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
